molecular formula C11H15NO2 B13503114 3-Methyl-4-[(propan-2-yl)amino]benzoic acid CAS No. 518335-91-6

3-Methyl-4-[(propan-2-yl)amino]benzoic acid

Cat. No.: B13503114
CAS No.: 518335-91-6
M. Wt: 193.24 g/mol
InChI Key: SWSDLTIQGAILHK-UHFFFAOYSA-N
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Description

3-Methyl-4-[(propan-2-yl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group at the third position and an isopropylamino group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[(propan-2-yl)amino]benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylbenzoic acid with isopropylamine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[(propan-2-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may yield amine derivatives or other reduced forms of the compound.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amine derivatives. Substitution reactions can result in various substituted benzoic acids.

Scientific Research Applications

3-Methyl-4-[(propan-2-yl)amino]benzoic acid has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals and other organic compounds.

    Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs for treating various diseases.

    Industry: In the industrial sector, the compound may be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 3-Methyl-4-[(propan-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methylbenzoic acid
  • 2-Amino-3-methylbenzoic acid
  • 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid

Uniqueness

3-Methyl-4-[(propan-2-yl)amino]benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

518335-91-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-methyl-4-(propan-2-ylamino)benzoic acid

InChI

InChI=1S/C11H15NO2/c1-7(2)12-10-5-4-9(11(13)14)6-8(10)3/h4-7,12H,1-3H3,(H,13,14)

InChI Key

SWSDLTIQGAILHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(C)C

Origin of Product

United States

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